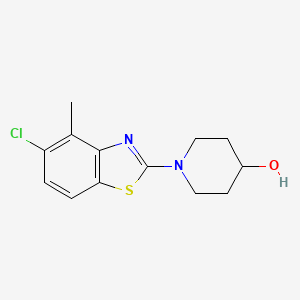![molecular formula C15H22N4O2S B6444495 N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640873-26-1](/img/structure/B6444495.png)
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, or CPPS for short, is a cyclic sulfonamide derivative of piperidine and pyrimidine. CPPS is a versatile compound used in a variety of scientific research applications, including drug development and medicinal chemistry. It is also used as a starting material in the synthesis of a variety of compounds, including drugs and pharmaceuticals. CPPS has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CPPS has been used in a variety of scientific research applications. It is often used as a starting material in the synthesis of drugs and pharmaceuticals. It is also used in medicinal chemistry and drug development, as it can be used to synthesize a variety of compounds. CPPS has also been used in the synthesis of peptides, as well as in the study of enzyme inhibitors and receptor binding.
Wirkmechanismus
CPPS has been found to have a number of biochemical and physiological effects. The exact mechanism of action is still not fully understood, but it is believed that CPPS binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that CPPS may interfere with the action of certain enzymes, which can lead to changes in the body's physiology.
Biochemical and Physiological Effects
CPPS has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the COX-2 enzyme, which is involved in inflammation. CPPS has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have anti-microbial and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPPS is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize, and the yield is usually high. However, CPPS is not always stable in the presence of oxygen, so it must be stored in an anaerobic environment. It is also not soluble in water, so it must be dissolved in an appropriate solvent before use.
Zukünftige Richtungen
CPPS has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibitors and receptor binding. It could also be used in the synthesis of peptides and other compounds. Additionally, CPPS could be used in the study of its biochemical and physiological effects, as well as its potential therapeutic applications.
Synthesemethoden
CPPS can be synthesized in two main ways. The first is by the cyclization of N-acyl-3-piperidinopropanesulfonamide using a Grignard reagent, followed by an acid-catalyzed cyclization. The second method is the condensation of 1-methyl-4-aminopyrimidine and 3-piperidinopropanesulfonamide in the presence of an acid catalyst. Both methods are simple and efficient, and the yield is usually high.
Eigenschaften
IUPAC Name |
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-5-6-13)18-12-2-1-7-19(9-12)15-8-14(11-3-4-11)16-10-17-15/h8,10-13,18H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSJBNIOKSHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
![1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B6444451.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444457.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6444480.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444494.png)
